molecular formula C10H16 B1170531 Z-Tyr-OhHydrate CAS No. 1164-16-4

Z-Tyr-OhHydrate

Cat. No.: B1170531
CAS No.: 1164-16-4
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Description

Z-Tyr-OhHydrate is a synthetic organic compound hypothesized to belong to the class of tyrosine-derived hydrates. Such compounds are critical in pharmaceutical and biochemical research due to their enhanced solubility and stability compared to anhydrous forms .

Properties

CAS No.

1164-16-4

Molecular Formula

C10H16

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Tyr-OhHydrate can be synthesized by reacting tyrosine with N-benzyloxycarbonyl chloride. The process involves dissolving tyrosine in a sodium alkaline solution and then adding N-benzyloxycarbonyl chloride. The reaction is promoted by magnetic stirring. After the reaction is complete, the mixture is neutralized with aqueous ammonia or hydrochloric acid to obtain N-benzyloxycarbonyl-L-tyrosine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Z-Tyr-OhHydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Z-Tyr-OhHydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Tyr-OhHydrate involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Z-Tyr-OhHydrate shares functional similarities with other hydrates, such as Zirconyl Nitrate Hydrate (CAS 14985-18-3), a metal-based hydrate used in catalysis and material science. Key differences include:

  • Core Structure: this compound is organic (tyrosine backbone), whereas Zirconyl Nitrate Hydrate is inorganic (zirconium-oxynitrate framework) .
  • Applications : Tyrosine derivatives are often employed in peptide synthesis and drug delivery, while zirconium hydrates are utilized in ceramics and nuclear industries .

Physicochemical Properties

Comparative properties (hypothetical for this compound, based on general hydrate behavior):

Property This compound (Hypothetical) Zirconyl Nitrate Hydrate
Solubility in Water High (common for amino acid hydrates) Moderate (1.2 g/mL at 25°C)
Thermal Stability Decomposes >150°C Stable up to 200°C
CAS Number Not available 14985-18-3

Research Findings and Limitations

Stability and Reactivity

  • This compound’s organic backbone may render it susceptible to hydrolysis under acidic conditions (pH < 3), as suggested by general tyrosine chemistry .

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